1-(1,3-Thiazol-4-yl)ethane-1-thiol
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Overview
Description
1-(1,3-Thiazol-4-yl)ethane-1-thiol is a heterocyclic organic compound containing a thiazole ring Thiazoles are five-membered rings with one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanethiol with thioamide under basic conditions. The reaction typically proceeds at room temperature and yields the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-4-yl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(1,3-Thiazol-4-yl)ethanamine: Contains an amine group instead of a thiol group.
2-Methyl-1,3-thiazole: A simpler thiazole derivative with a methyl group.
Uniqueness: 1-(1,3-Thiazol-4-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science .
Properties
Molecular Formula |
C5H7NS2 |
---|---|
Molecular Weight |
145.3 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanethiol |
InChI |
InChI=1S/C5H7NS2/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3 |
InChI Key |
KPPAOZBLIHAXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)S |
Origin of Product |
United States |
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